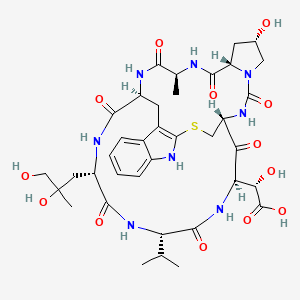

Phallacidin from Amanita phalloides

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phallacidin is a bicyclic heptapeptide toxin found in the deadly Amanita phalloides mushroom, commonly known as the death cap mushroom. It belongs to the phallotoxin family, which also includes phalloidin and phalloin. These toxins are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization and leading to cellular toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phallacidin, like other phallotoxins, is typically isolated from the Amanita phalloides mushroom. The synthetic preparation of phallacidin involves complex peptide synthesis techniques due to its bicyclic structure and the presence of unusual amino acids such as hydroxyproline and threonine . The synthesis process includes the formation of a thioether bridge between cysteine and tryptophan residues, which is crucial for its biological activity .

Industrial Production Methods

Industrial production of phallacidin is not common due to its high toxicity and the complexity of its synthesis. Most research applications rely on extraction from natural sources or small-scale synthetic production in specialized laboratories .

Análisis De Reacciones Químicas

Types of Reactions

Phallacidin undergoes several types of chemical reactions, including:

Hydrolysis: Strong acids can hydrolyze the thioether bridge, resulting in the breakdown of the bicyclic structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can cleave the thioether bridge.

Acids: Hydrochloric acid and sulfuric acid are commonly used to hydrolyze the thioether bridge.

Major Products Formed

Cysteine: Formed from the cleavage of the thioether bridge.

Oxindolylalanine: Another product of the thioether bridge cleavage.

Aplicaciones Científicas De Investigación

Phallacidin has several scientific research applications, particularly in the fields of biology and medicine:

Actin Staining: Phallacidin derivatives, often conjugated with fluorescent tags, are widely used in microscopy to visualize F-actin in cells.

Cell Biology: It is used to study the dynamics of the actin cytoskeleton and its role in various cellular processes.

Toxin Research: Phallacidin serves as a model compound for studying the mechanisms of action of cyclic peptides and their interactions with cellular targets.

Mecanismo De Acción

Phallacidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding occurs at the interface between F-actin subunits, locking them together and disrupting normal cellular functions . The stabilization of F-actin leads to the formation of rigid actin filaments, which can interfere with various cellular processes, ultimately leading to cell death .

Comparación Con Compuestos Similares

Phallacidin is part of the phallotoxin family, which includes several similar compounds:

Phalloidin: Another bicyclic heptapeptide with a similar mechanism of action.

Phalloin: Similar to phalloidin and phallacidin but differs slightly in its amino acid composition.

Uniqueness

Phallacidin is unique due to its specific amino acid sequence and the presence of a thioether bridge, which is crucial for its biological activity. Its ability to bind and stabilize F-actin makes it a valuable tool in cell biology research .

Propiedades

Fórmula molecular |

C37H50N8O13S |

|---|---|

Peso molecular |

846.9 g/mol |

Nombre IUPAC |

(2S)-2-[(1S,14R,19S,21S,24S,29S,32S,35R)-29-(2,3-dihydroxy-2-methylpropyl)-19-hydroxy-24-methyl-16,22,25,27,30,33,36-heptaoxo-32-propan-2-yl-12-thia-10,15,17,23,26,28,31,34-octazapentacyclo[12.12.10.03,11.04,9.017,21]hexatriaconta-3(11),4,6,8-tetraen-35-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-33(54)44-26(28(49)35(55)56)27(48)23-13-59-34-19(18-7-5-6-8-20(18)41-34)10-21(30(51)40-22(31(52)43-25)11-37(4,58)14-46)39-29(50)16(3)38-32(53)24-9-17(47)12-45(24)36(57)42-23/h5-8,15-17,21-26,28,41,46-47,49,58H,9-14H2,1-4H3,(H,38,53)(H,39,50)(H,40,51)(H,42,57)(H,43,52)(H,44,54)(H,55,56)/t16-,17-,21-,22-,23-,24-,25-,26-,28-,37?/m0/s1 |

Clave InChI |

BYPSVXOZIRQBFU-ZAQNTXJTSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O)NC(=O)N5C[C@H](C[C@H]5C(=O)N1)O |

SMILES canónico |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O)NC(=O)N5CC(CC5C(=O)N1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)